Bis(heptafluoroisopropyl)mercury
Overview
Description
Preparation Methods
The synthesis of bis(heptafluoroisopropyl)mercury typically involves the reaction of heptafluoroisopropyl iodide with mercury metal under controlled conditions . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
Bis(heptafluoroisopropyl)mercury undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bis(heptafluoroisopropyl)mercury has diverse applications in scientific research, including:
Mechanism of Action
The mechanism by which bis(heptafluoroisopropyl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can form complexes with other molecules, leading to changes in their chemical properties and reactivity . The pathways involved in these interactions depend on the specific context and the nature of the molecules involved .
Comparison with Similar Compounds
Bis(heptafluoroisopropyl)mercury can be compared with other similar compounds, such as:
Bis(perfluoroisopropyl)mercury: This compound has similar fluorinated groups but differs in the specific fluorination pattern.
Bis(heptafluoro-2-propyl)mercury: Another similar compound with slight variations in the fluorinated groups.
The uniqueness of this compound lies in its specific fluorination pattern and the resulting chemical properties, which make it particularly useful in certain research applications .
Properties
IUPAC Name |
bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)mercury | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3F7.Hg/c2*4-1(2(5,6)7)3(8,9)10; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWMRIRERNSEIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(F)[Hg]C(C(F)(F)F)(C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F14Hg | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371094 | |
Record name | Bis(heptafluoroisopropyl)mercury | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
756-88-7 | |
Record name | Bis(heptafluoroisopropyl)mercury | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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